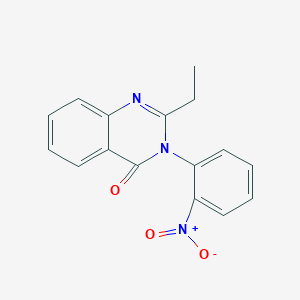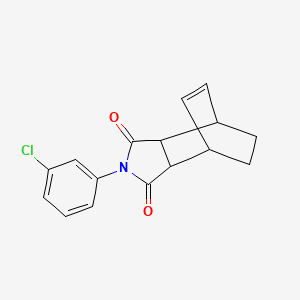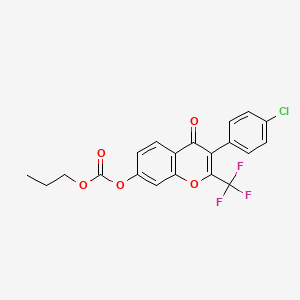![molecular formula C21H19ClN2O4 B11651944 Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11651944.png)
Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Cloro-4-{[4-(metoxicarbonil)fenil]amino}-8-metilquinolina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 7-Cloro-4-{[4-(metoxicarbonil)fenil]amino}-8-metilquinolina-3-carboxilato de etilo típicamente implica múltiples pasos. Un método común es la reacción de sustitución aromática nucleofílica de 4,7-dicloroquinolina con α,ω-diaminoalcanos de longitud variable de la cadena de carbono . Esta reacción es seguida por el tratamiento con aldehídos aromáticos o heteroaromáticos sustituidos para formar las bases de Schiff correspondientes . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como paladio o cobre.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando rutas de reacción similares pero optimizadas para obtener mayores rendimientos y eficiencia. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 7-Cloro-4-{[4-(metoxicarbonil)fenil]amino}-8-metilquinolina-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Este compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en las posiciones cloro y amino.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Reacciones de acoplamiento cruzado catalizadas por paladio usando reactivos como los ácidos borónicos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El 7-Cloro-4-{[4-(metoxicarbonil)fenil]amino}-8-metilquinolina-3-carboxilato de etilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 7-Cloro-4-{[4-(metoxicarbonil)fenil]amino}-8-metilquinolina-3-carboxilato de etilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-metoxicarbonilfenilborónico: Comparte el grupo metoxicarbonilfenil pero difiere en su estructura general y reactividad.
Derivados de 7-cloro-4-aminoquinolina: Estructura central similar pero diferentes grupos funcionales y aplicaciones.
Unicidad
El 7-Cloro-4-{[4-(metoxicarbonil)fenil]amino}-8-metilquinolina-3-carboxilato de etilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H19ClN2O4 |
|---|---|
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-4-(4-methoxycarbonylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O4/c1-4-28-21(26)16-11-23-18-12(2)17(22)10-9-15(18)19(16)24-14-7-5-13(6-8-14)20(25)27-3/h5-11H,4H2,1-3H3,(H,23,24) |
Clave InChI |
SJOOHEOUMSHTLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)

![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)

![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)


